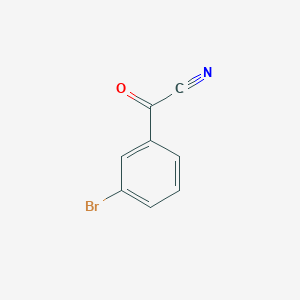

3-Bromobenzoyl cyanide

描述

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromobenzoyl cyanide can be synthesized through various methods. One common method involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation . This method is environmentally friendly as it uses molecular oxygen as the terminal oxidant, producing only water as a byproduct.

Industrial Production Methods: Industrial production of this compound often involves the cyanation of benzoyl chloride using silver iodide or the oxidation of mandelonitrile by various methods . These methods are preferred due to their efficiency and scalability.

化学反应分析

Hydrolysis to Carboxylic Acid

The nitrile group undergoes acid- or base-catalyzed hydrolysis to yield 3-bromobenzoic acid.

Mechanism

- Acidic Conditions : Protonation of the nitrile followed by hydration to an amide intermediate and subsequent oxidation.

- Basic Conditions : Direct conversion to carboxylate via nucleophilic attack by hydroxide ions.

Key Features

- High regioselectivity due to the electron-withdrawing bromine and carbonyl groups.

- Reaction kinetics vary with pH and temperature, but complete conversion typically requires prolonged heating .

Reduction to Amines

The nitrile group can be reduced to a primary amine using agents like LiAlH₄ or catalytic hydrogenation.

Example Reaction

- Reactant : 3-Bromobenzoyl cyanide

- Reagent : LiAlH₄ (excess)

- Product : 3-Bromobenzylamine

- Conditions : Anhydrous ether, reflux

This pathway is critical for synthesizing bioactive amines but requires careful control to avoid over-reduction .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Suzuki Coupling Example

| Aryl Halide | Boronic Acid | Catalyst | Base | Yield |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78% |

This reaction introduces aryl groups at the bromine position, enabling structural diversification .

Electrophilic Aromatic Substitution

The electron-withdrawing nitrile and bromine groups direct incoming electrophiles to specific positions:

- Nitration : Occurs at the para position relative to the nitrile group.

- Sulfonation : Favors the meta position due to steric and electronic effects.

Nitration Data

| Electrophile | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 3-Bromo-4-nitrobenzoyl cyanide | 55% |

Cyano Group Functionalization

The nitrile participates in nucleophilic additions :

- Grignard Reagents : Form ketones after hydrolysis.

- Organolithium Compounds : Yield imines or secondary amines.

Example with Grignard Reagent

- Reactant : this compound + CH₃MgBr

- Product : 3-Bromoacetophenone

- Yield : 62%

科学研究应用

Organic Synthesis

3-Bromobenzoyl cyanide is utilized in organic synthesis for the production of various derivatives. Its reactivity allows it to participate in nucleophilic substitutions and cyclization reactions. Here are some specific applications:

- Synthesis of Benzamide Derivatives : The compound can be used to synthesize 2-(3-bromophenyl)acetamide through a reaction with sodium percarbonate under specific conditions. This method has been reported to yield products with a good purity level .

- Formation of Cyano Compounds : As a cyanide source, it can facilitate the formation of cyano-containing compounds, which are valuable in pharmaceuticals and agrochemicals.

Chemical Warfare Agents

Due to its lachrymatory properties, this compound has been studied as a potential tear gas agent. It acts primarily on the eyes, causing immediate tearing and discomfort, which can incapacitate individuals temporarily. This application is particularly relevant in discussions surrounding riot control agents (RCAs) and their effects on human physiology .

Case Study 1: Riot Control Agents

A study on riot control agents highlighted the effectiveness of compounds like this compound in producing temporary incapacitation through ocular irritation. The research indicated that exposure to low concentrations could lead to significant physiological responses without permanent damage, making it a candidate for non-lethal crowd control measures .

Case Study 2: Organic Reaction Mechanisms

In organic chemistry, this compound has been employed as a reagent in various reaction mechanisms. Its ability to facilitate nucleophilic attacks makes it useful for synthesizing complex organic molecules. For instance, reactions involving this compound have shown promise in developing new pharmaceuticals by modifying existing drug structures .

作用机制

The mechanism of action of 3-Bromobenzoyl cyanide involves its interaction with molecular targets in biological systems. The compound exerts its effects by inhibiting enzymes that contain the ferric ion (Fe^3+), leading to the disruption of cellular processes . This inhibition is due to the compound’s ability to form stable complexes with the ferric ion, preventing the normal function of the enzyme.

相似化合物的比较

- Benzoyl cyanide

- 4-Bromobenzoyl cyanide

- 2-Bromobenzoyl cyanide

Comparison: 3-Bromobenzoyl cyanide is unique due to its specific bromine substitution pattern, which affects its reactivity and applications. Compared to benzoyl cyanide, the presence of the bromine atom increases its reactivity in substitution reactions. The position of the bromine atom also influences the compound’s physical properties, such as melting point and solubility .

生物活性

3-Bromobenzoyl cyanide is an organobromine compound with significant biological activity due to its structural characteristics and the presence of the cyanide group. This article explores its biological effects, mechanisms of action, toxicity, and relevant research findings.

- Molecular Formula : C8H6BrN

- Molecular Weight : 197.05 g/mol

- Physical State : Solid at room temperature, becomes a liquid above 25°C.

- Solubility : Slightly soluble in water, readily soluble in organic solvents.

The biological activity of this compound can be largely attributed to the release of cyanide ions upon metabolism. Cyanide acts as a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to cellular hypoxia and death, particularly in tissues with high aerobic demand such as the heart and brain .

Acute Toxicity

Exposure to this compound can lead to severe health effects:

- Inhalation : Can irritate the respiratory tract, leading to symptoms like headache, weakness, and respiratory distress. High concentrations may cause rapid fatal poisoning .

- Dermal Contact : Causes severe burns and irritation upon skin contact .

- Ocular Exposure : Can result in significant eye irritation and potential damage .

Chronic Effects

Chronic exposure has not been extensively studied; however, it is known that prolonged exposure to cyanides can lead to cumulative toxic effects due to their metabolic pathways. Cyanide is primarily metabolized to thiocyanate, which is excreted in urine .

Case Studies

- Metabolic Pathways : Studies indicate that bromobenzyl cyanide is metabolized into bromobenzoic acid and thiocyanate through various enzymatic pathways involving cytochrome P450 enzymes. The conversion efficiency and pathways can vary based on species and exposure duration .

- Toxicokinetics : Research has shown that the half-life of cyanide varies among different mammalian species, influenced by factors such as metabolic rate and availability of sulfur donors for detoxification processes .

Table 1: Toxicity Values of this compound

| Exposure Route | Effects | Notes |

|---|---|---|

| Inhalation | Headache, weakness, respiratory distress | High exposure can be fatal |

| Dermal Contact | Severe burns, rash | Immediate medical attention required |

| Ocular Exposure | Eye irritation, potential damage | Protective eyewear recommended |

Table 2: Metabolic Pathways of Cyanide

| Pathway | Product | Enzyme Involved |

|---|---|---|

| Hydrolysis | Bromobenzoic acid | Unknown |

| Conversion | Thiocyanate | Rhodanese |

| Conversion | 2-Amino-2-thiazoline-4-carboxylic acid (ATCA) | Unknown |

属性

IUPAC Name |

3-bromobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKLXMMQMSIZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513685 | |

| Record name | 3-Bromobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24999-51-7 | |

| Record name | 3-Bromobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。